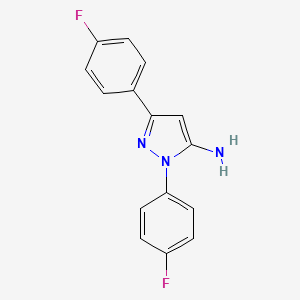

1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

Description

Contextualization of Pyrazole (B372694) Derivatives in Scientific Research

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. wikipedia.org This structural motif is found in a variety of compounds that are of significant interest in pharmaceuticals and agrochemicals. orientjchem.org The term "pyrazole" was first used by German chemist Ludwig Knorr in 1883. wikipedia.org

Heterocyclic compounds, which are cyclic compounds containing at least one atom other than carbon within the ring, are fundamental to the field of medicinal chemistry. openaccessjournals.com A vast number of pharmaceuticals and biologically active molecules incorporate heterocyclic scaffolds, with nitrogen-containing heterocycles being particularly prevalent. nih.govresearchgate.net These structures provide a rigid framework upon which various functional groups can be appended, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. nih.gov This versatility makes them invaluable in the design of new therapeutic agents. openaccessjournals.com Pyrazole derivatives, for instance, are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. orientjchem.orgnih.govmdpi.com

The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery and materials science to enhance the properties of the parent compound. researchgate.nettandfonline.com The substitution of hydrogen with fluorine can lead to significant changes in a molecule's electronic properties, metabolic stability, and binding affinity to biological targets. tandfonline.comselvita.com Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, while the strength of the carbon-fluorine bond can block metabolic pathways, thereby increasing the drug's half-life. tandfonline.commdpi.com Furthermore, the introduction of fluorine can improve a molecule's lipophilicity, which can enhance its ability to cross cell membranes. benthamscience.com In the context of pyrazole derivatives, fluorinated compounds have shown promise in various therapeutic areas. mdpi.com

Overview of the 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine Structure and its Research Relevance

The structure of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is characterized by a central pyrazole ring. A 4-fluorophenyl group is attached to the nitrogen atom at position 1 and another 4-fluorophenyl group is at position 3. An amine group is substituted at position 5 of the pyrazole ring. The presence of two fluorine atoms is expected to significantly influence the molecule's properties.

The research relevance of this compound stems from the combination of the pharmacologically active pyrazole core and the property-enhancing fluorine substituents. While specific research on 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is not extensively documented in publicly available literature, its structural similarity to other biologically active pyrazole derivatives suggests its potential as a scaffold for the development of new therapeutic agents. chemimpex.comchemimpex.com The 5-aminopyrazole moiety, in particular, is a common building block in the synthesis of various fused heterocyclic systems with diverse biological activities. mdpi.combeilstein-journals.orgbeilstein-journals.org For instance, derivatives of 5-aminopyrazole have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. beilstein-journals.orgnih.govontosight.ai The presence of the fluorophenyl groups could further enhance these potential activities.

Table 1: Key Structural Features of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

| Feature | Description |

| Core Scaffold | Pyrazole |

| Substituent at N1 | 4-Fluorophenyl |

| Substituent at C3 | 4-Fluorophenyl |

| Substituent at C5 | Amine (-NH2) |

Properties

IUPAC Name |

2,5-bis(4-fluorophenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3/c16-11-3-1-10(2-4-11)14-9-15(18)20(19-14)13-7-5-12(17)6-8-13/h1-9H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUXAMBGXDZITB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392683 | |

| Record name | 2,5-bis(4-fluorophenyl)pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72411-57-5 | |

| Record name | 2,5-bis(4-fluorophenyl)pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms of 1,3 Bis 4 Fluorophenyl 1h Pyrazol 5 Amine

Aromaticity and Tautomerism of the Pyrazole (B372694) Nucleus

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. mdpi.comnih.gov Its aromaticity arises from the cyclic, planar arrangement of atoms with a continuous system of overlapping p-orbitals containing six π-electrons, which satisfies Hückel's rule. rrbdavc.org This aromatic character confers significant thermodynamic stability to the pyrazole core. The pyrazole ring system is electron-rich and can readily participate in various organic reactions. nih.gov

One of the key features of substituted pyrazoles is the phenomenon of annular prototropic tautomerism, where a hydrogen atom can migrate between the two ring nitrogen atoms. mdpi.comnih.gov For a generic 3(5)-substituted pyrazole, this equilibrium results in two distinct tautomeric forms. The position of this equilibrium is highly dependent on the nature of the substituents on the pyrazole ring, as well as the solvent and physical state. nih.govfu-berlin.de

Theoretical and experimental studies have shown that the electronic properties of substituents at the C3 and C5 positions are a major determining factor for the preferred tautomeric form. Electron-donating groups, such as amino and alkyl groups, tend to favor the tautomer where the substituent is at the C3-position relative to the N-H group. nih.govresearchgate.net Conversely, electron-withdrawing groups, like nitro or carboxyl groups, stabilize the tautomer with the substituent at the C5-position. researchgate.netnih.gov

In the case of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, the pyrazole ring is substituted at the N1, C3, and C5 positions. The presence of the 4-fluorophenyl group at the N1 position precludes the possibility of annular tautomerism. However, the principles governing substituent effects remain relevant to understanding the electron distribution and reactivity of the ring. The compound can, in principle, exist in tautomeric forms involving the exocyclic amino group, namely the amine and imine forms (1H-pyrazol-5-amine vs. 1,2-dihydro-pyrazol-5-imine). The amine form is generally the more stable tautomer for 5-aminopyrazoles.

Table 1: Factors Influencing Tautomeric Equilibrium in Substituted Pyrazoles

| Factor | Influence on Tautomerism |

|---|---|

| Substituent Electronic Effects | Electron-donating groups at C3/C5 stabilize the tautomer where they are at the C3 position. Electron-withdrawing groups favor the C5 position. nih.govresearchgate.net |

| Solvent Polarity | The tautomeric equilibrium can be shifted by the solvent's ability to form hydrogen bonds. fu-berlin.de |

| Physical State | The predominant tautomer in the solid state may differ from that in solution due to packing forces and intermolecular interactions. mdpi.com |

| Intramolecular Hydrogen Bonding | Substituents capable of forming intramolecular hydrogen bonds can stabilize a specific tautomeric form. nih.gov |

Regioselectivity in Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The regioselectivity of these reactions is governed by the electron distribution within the ring, which is in turn influenced by the existing substituents. Computational studies and experimental evidence indicate that the C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. quora.com The C3 and C5 positions are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms, making them more prone to nucleophilic attack, although such reactions are less common for electron-rich pyrazoles. quora.comresearchgate.net

For 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, the substitution pattern significantly directs the regioselectivity. The 5-amino group is a strong electron-donating group that activates the pyrazole ring towards electrophilic substitution, primarily at the C4 position. The 1-phenyl and 3-phenyl groups also influence the ring's reactivity, generally acting as activating groups. The combined effect of these substituents strongly favors electrophilic attack at the C4 position.

In N-unsubstituted pyrazoles, both nitrogen atoms are potential sites for electrophilic attack, such as alkylation or acylation. semanticscholar.org The reaction often yields a mixture of N1 and N2 substituted products, with the regioselectivity being influenced by steric hindrance and the nature of the electrophile and reaction conditions. nih.gov

For 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, the N1 position is already substituted with a 4-fluorophenyl group. The remaining nitrogen, N2, is a pyridine-like nitrogen and possesses a lone pair of electrons that is not part of the aromatic sextet. This makes the N2 atom basic and nucleophilic. It can react with electrophiles, such as alkyl halides or acylating agents, to form a pyrazolium (B1228807) salt. This reaction, however, would result in a positively charged species, which may be less favorable than substitution on the electron-rich C4 position of the pyrazole ring.

As previously mentioned, the C4 position is the primary site for electrophilic aromatic substitution on the pyrazole ring. rrbdavc.org The strong activating effect of the 5-amino group in 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine further enhances the nucleophilicity of the C4 carbon. nih.gov Consequently, reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur selectively at this position. The presence of bulky substituents at adjacent positions (C3 and C5) might sterically hinder the approach of very large electrophiles. nih.gov

The C3 and C5 positions are generally less reactive towards electrophiles. rrbdavc.org These positions are more susceptible to nucleophilic attack, particularly if there are strong electron-withdrawing groups on the ring. researchgate.net However, in 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, the presence of electron-donating groups (amino and phenyl) makes nucleophilic substitution on the pyrazole ring carbons unlikely. The C3 position is occupied by a 4-fluorophenyl group, and the C5 position is attached to the amino group, making direct nucleophilic displacement at these carbons improbable under normal conditions.

Table 2: Predicted Regioselectivity of Reactions on the Pyrazole Ring of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

| Reaction Type | Reagent | Predicted Position of Attack | Rationale |

|---|---|---|---|

| Electrophilic Substitution | Electrophile (e.g., Br₂, HNO₃/H₂SO₄) | C4 | High electron density at C4, strongly activated by the 5-amino group. quora.comnih.gov |

| N-Alkylation/Acylation | Alkyl/Acyl Halide | N2 | N2 is a basic and nucleophilic site; leads to pyrazolium salt formation. semanticscholar.org |

| Nucleophilic Substitution | Nucleophile | Unlikely on C3/C5 | The ring is electron-rich due to donating groups, disfavoring nucleophilic attack. researchgate.net |

Reactivity of the Fluorophenyl Substituents

The two 4-fluorophenyl groups attached to the pyrazole ring at the N1 and C3 positions can also undergo substitution reactions. The fluorine atom is a deactivating group for electrophilic aromatic substitution due to its inductive electron-withdrawing effect, but it is an ortho-, para-director due to its resonance electron-donating effect. The pyrazole ring itself acts as a substituent on the phenyl rings. A 1-pyrazolyl group is generally considered to be electron-withdrawing and deactivating, directing electrophiles to the meta position. Conversely, a 3-pyrazolyl group can be weakly activating or deactivating depending on the reaction conditions and other substituents on the pyrazole ring.

Electrophilic substitution on the 4-fluorophenyl rings of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is expected to be challenging due to the deactivating nature of both the fluorine atom and the pyrazolyl substituent. If substitution does occur, it would likely be directed to the positions ortho to the fluorine atom (and meta to the pyrazole ring).

A more plausible reaction involving the 4-fluorophenyl groups is nucleophilic aromatic substitution (SNAr). nih.gov This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring and a good leaving group. libretexts.org The fluorine atom is a good leaving group for SNAr reactions. youtube.com The electron-withdrawing character of the pyrazole ring would activate the fluorophenyl rings towards nucleophilic attack, particularly at the carbon atom bearing the fluorine. This would allow for the displacement of the fluoride (B91410) ion by strong nucleophiles.

Stability of the 1H-pyrazol-5-amine Moiety under Various Conditions

Under strongly acidic conditions, the basic nitrogen atoms (N2 of the pyrazole and the exocyclic amino group) can be protonated. Protonation can affect the electronic properties of the molecule and may influence its reactivity. In some cases, harsh acidic conditions can lead to degradation or rearrangement, although pyrazoles are generally considered stable to acid.

In the presence of strong bases, the amino group is unlikely to be deprotonated. The pyrazole ring itself is also generally stable to basic conditions.

Aminopyrazoles can be susceptible to oxidation, particularly at the amino group. Strong oxidizing agents could potentially lead to the formation of nitroso, nitro, or azo compounds, or even lead to ring opening under harsh conditions. Conversely, the compound is expected to be stable under reducing conditions, although specific functional groups could be reduced (e.g., a nitro group if it were present).

Thermally, substituted pyrazoles are generally robust compounds due to their aromatic nature. Significant decomposition would likely only occur at elevated temperatures. The stability can be influenced by the nature of the substituents; for instance, the presence of nitro groups can significantly lower the thermal stability of pyrazoles.

Table 3: Chemical Compound Names

| Compound Name |

|---|

| 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine |

| 4-fluorophenyl |

| 1H-pyrazol-5-amine |

| Pyrazole |

| Pyrazolium |

| Nitroso compounds |

| Nitro compounds |

Spectroscopic and Structural Elucidation of 1,3 Bis 4 Fluorophenyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)

No specific, experimentally determined ¹H NMR, ¹³C NMR, or ¹⁹F NMR data for 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine has been found in peer-reviewed scientific literature. For related fluorinated pyrazole (B372694) compounds, NMR spectroscopy is a critical tool for confirming the molecular structure. For instance, in other pyrazoles, ¹H NMR would be expected to show distinct signals for the protons on the pyrazole ring and the two different fluorophenyl rings, with characteristic splitting patterns. ¹³C NMR would reveal the chemical shifts for each unique carbon atom, and the presence of fluorine atoms would likely result in C-F coupling, providing further structural information. ¹⁹F NMR would confirm the presence and electronic environment of the fluorine atoms on the phenyl rings. Without experimental data, a detailed structural assignment for the title compound is not possible.

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed experimental Infrared (IR) spectroscopy data for 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is not available in the surveyed literature. Generally, an IR spectrum for this compound would be expected to display characteristic absorption bands corresponding to its functional groups. These would include N-H stretching vibrations for the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations within the pyrazole and phenyl rings (approximately 1500-1650 cm⁻¹), and a strong C-F stretching band (usually in the 1000-1300 cm⁻¹ region). However, the precise frequencies and intensities remain unconfirmed without experimental validation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While detailed experimental mass spectra and fragmentation analyses are not published, the molecular formula for 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is C₁₅H₁₁F₂N₃. This corresponds to a monoisotopic mass of approximately 271.0921 Da. A high-resolution mass spectrometry (HRMS) analysis would be expected to confirm this exact mass. The fragmentation pattern in a mass spectrum would likely show initial losses related to the functional groups and potentially the cleavage of the phenyl rings from the pyrazole core, but specific fragmentation pathways have not been documented.

X-ray Crystallography for Solid-State Structure Determination

There are no published reports detailing the single-crystal X-ray diffraction analysis of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine. Such an analysis would provide definitive proof of its molecular structure in the solid state, yielding precise bond lengths, bond angles, and details about the planarity of the ring systems. It would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing. For similar pyrazole derivatives, X-ray crystallography has been essential for unambiguously determining the substitution pattern on the pyrazole ring nih.gov.

Computational Chemistry and Theoretical Investigations of 1,3 Bis 4 Fluorophenyl 1h Pyrazol 5 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics. For pyrazole (B372694) derivatives, DFT calculations are crucial for understanding their stability and reactivity. tandfonline.comnih.gov

Electronic structure analysis through DFT focuses on understanding the distribution of electrons within the molecule. Key aspects of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and chemical reactivity. nih.govwuxibiology.com A smaller energy gap suggests that the molecule is more chemically reactive. nih.gov

In pyrazole derivatives, the distribution of HOMO and LUMO is influenced by the various substituents on the pyrazole core. These calculations help identify the most probable sites for electrophilic and nucleophilic attacks, providing a theoretical basis for the molecule's reactive behavior.

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. A higher energy level corresponds to a better electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. A lower energy level corresponds to a better electron acceptor. |

| Energy Gap | The energy difference between HOMO and LUMO | A small gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron. |

Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the molecule's surface, providing a guide to its reactive sites. MEP maps use a color scale to denote different potential regions; typically, red indicates areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net Green and yellow areas represent intermediate or neutral potentials.

For a molecule like 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, MEP analysis would likely show negative potential (red) around the nitrogen atoms of the pyrazole ring and the amine group, as these are electron-rich centers. The hydrogen atoms of the amine group and regions near the fluorine atoms may exhibit positive potential (blue), indicating electron-deficient areas. This visualization is crucial for predicting non-covalent interactions, such as hydrogen bonding, with biological targets. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are fundamental in drug discovery for understanding ligand-protein interactions and for virtual screening of potential drug candidates.

Docking simulations place the ligand, in this case, 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, into the active site of a specific biological target. Pyrazole-containing compounds have been evaluated as inhibitors for various protein targets, including kinases and hormone receptors like the human estrogen receptor alpha (ERα). semanticscholar.orgnih.govresearchgate.net The analysis of the docked pose reveals key molecular interactions that stabilize the ligand-protein complex. These interactions are critical for the ligand's biological activity.

| Interaction Type | Description |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O) and another nearby electronegative atom. |

| Hydrophobic Interaction | The tendency of nonpolar groups to associate with each other in an aqueous environment, minimizing contact with water. |

| π-π Stacking | Attractive, noncovalent interactions between the π-electron systems of aromatic rings. |

| π-Cation Interaction | A noncovalent interaction between the face of an electron-rich π system (like a phenyl ring) and an adjacent cation. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

Studies on analogous pyrazole structures show interactions with key amino acid residues within protein active sites, such as hydrogen bonds with glutamine or histidine and π-stacking with phenylalanine or tyrosine. unar.ac.id

A primary output of molecular docking is the calculation of the binding energy or binding affinity, which estimates the strength of the interaction between the ligand and its target protein. nih.gov This value, typically expressed in kcal/mol, represents the free energy change upon binding. A more negative binding energy indicates a more stable ligand-protein complex and stronger binding affinity. unar.ac.id For example, a related fluorinated pyrazole compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, showed a binding affinity of -10.61 kcal/mol when docked with the human estrogen alpha receptor (ERα). semanticscholar.orgmdpi.com Such calculations are used to rank potential drug candidates and prioritize them for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com The fundamental principle is that variations in the structural or physicochemical properties of molecules are correlated with changes in their biological effects. mdpi.com

A QSAR model is developed by calculating various molecular descriptors for a set of compounds with known activities. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. Statistical methods are then used to build a regression model that correlates these descriptors with the observed biological activity. mdpi.com

The steps to develop a QSAR model are outlined below:

Data Set Selection : A group of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation : A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound.

Model Building : Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create an equation linking the descriptors to the activity.

Model Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets.

While specific QSAR models for 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine are not detailed in the available literature, this methodology is broadly applied in medicinal chemistry to guide the synthesis of new analogues with improved potency and to predict the activity of novel compounds. mdpi.com

In Silico Toxicity Prediction Methodologies

In the early stages of drug discovery and development, in silico toxicity prediction has become an indispensable tool for rapidly and cost-effectively screening compounds for potential liabilities. nih.govazolifesciences.com These computational methods assess the safety profile of a chemical, allowing researchers to prioritize candidates with favorable characteristics and minimize extensive animal testing. azolifesciences.comnih.gov The toxicological properties of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine can be evaluated using a variety of established computational methodologies that model the relationship between a molecule's structure and its potential for adverse effects.

A cornerstone of computational toxicology is the use of Quantitative Structure-Activity Relationship (QSAR) models. frontiersin.orgnih.gov QSAR methodologies are mathematical models that correlate the structural or physicochemical properties of chemicals with their biological activities, including toxicity. epa.gov By analyzing the features of a molecule like 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, QSAR models can predict its likelihood of causing various forms of toxicity. frontiersin.org These models are built and validated using large datasets of compounds with known experimental toxicity data. nih.govbohrium.com

Several freely available and commercial software platforms are widely used to perform these predictions. These tools integrate various models and databases to provide a comprehensive toxicological profile. Commonly used webservers and software include ProTox-II, pkCSM, Lazar (Lazy Structure-Activity Relationships), and ADMET Predictor®. nih.govsemanticscholar.orgnih.govsimulations-plus.com These platforms typically take a 2D chemical structure as input and generate predictions for numerous toxicological endpoints. scispace.comjapsonline.com

The primary toxicity endpoints evaluated by these in silico tools include:

Acute Toxicity: Often expressed as the median lethal dose (LD50), which is the dose required to be lethal to 50% of a test population. Predictions are typically classified into toxicity classes based on the Globally Harmonized System (GHS).

Hepatotoxicity: The potential for a chemical to cause drug-induced liver injury (DILI), a significant concern in drug development. asmepress.com

Carcinogenicity: The likelihood of a compound to cause cancer. Models for this endpoint are often trained on extensive rodent carcinogenicity data. nih.gov

Mutagenicity: The potential for a compound to induce genetic mutations, often predicted based on the Ames test. nih.govresearchgate.net

Cytotoxicity: The toxicity of a compound to cells, typically based on in vitro assays against cell lines like HepG2. nih.gov

Immunotoxicity: The potential for a chemical to adversely affect the immune system. nih.gov

The table below illustrates the typical output provided by in silico toxicity prediction platforms for a given compound.

| Toxicity Endpoint | Prediction | Confidence Score | Details |

| Oral Toxicity (LD50) | Class IV | 75% | Predicted LD50: 550 mg/kg |

| Hepatotoxicity | Inactive | 82% | Low probability of causing liver injury. |

| Carcinogenicity | Inactive | 68% | No structural alerts for carcinogenicity found. |

| Mutagenicity (Ames) | Inactive | 91% | Low probability of being mutagenic. |

| Cytotoxicity | Active | 85% | Predicted IC50: 8.5 µM (HepG2) |

| Immunotoxicity | Inactive | 79% | Low probability of adverse immune response. |

The following table demonstrates a sample of predicted ADME properties that are typically generated by computational tools.

| ADME Parameter | Predicted Value | Interpretation |

| Intestinal Absorption (Human) | 92% | High absorption expected. |

| Blood-Brain Barrier (BBB) Permeability | LogBB > 0.3 | Readily crosses the BBB. |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| Aqueous Solubility | LogS: -3.5 | Moderately soluble. |

| Lipinski's Rule of Five | 0 Violations | Favorable for oral bioavailability. |

By integrating these computational predictions, researchers can build a comprehensive early-stage profile for compounds like 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, guiding further experimental investigation and optimizing chemical structures to enhance safety and efficacy.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are a key area of investigation. These compounds have demonstrated broad-spectrum activity, and research has begun to uncover the specific mechanisms through which they inhibit the growth of pathogenic microbes.

The antibacterial action of pyrazole analogs is often attributed to their ability to interfere with essential bacterial enzymes. Two primary targets that have been identified are DNA gyrase and Dihydrofolate Reductase (DHFR).

Inhibition of DNA Gyrase: DNA gyrase is a critical enzyme in bacteria responsible for managing DNA supercoiling during replication and transcription. Its inhibition leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death. Several studies have identified pyrazole derivatives as potent inhibitors of this enzyme. eurekaselect.comdtu.dk The pyrazole scaffold has been a focus for developing new inhibitors of DNA gyrase, which is a promising target for antibacterial agents. eurekaselect.com Computational and in-vitro studies have shown that pyrazole derivatives can effectively bind to the active sites of bacterial DNA gyrase B, demonstrating their potential as antibacterial agents. dtu.dklongdom.org

Inhibition of Dihydrofolate Reductase (DHFR): DHFR is another crucial enzyme in bacterial metabolic pathways, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential precursor for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. Pyrazole-containing compounds have been designed and synthesized as DHFR inhibitors, showing promising antimicrobial activity. mdpi.com

Table 1: Antibacterial Mechanisms of Pyrazole Analogs

| Target Enzyme | Mechanism of Action | References |

|---|---|---|

| DNA Gyrase | Inhibits DNA supercoiling, disrupting replication and transcription. | eurekaselect.comdtu.dklongdom.org |

| DHFR | Blocks the synthesis of tetrahydrofolate, disrupting DNA synthesis and repair. | mdpi.com |

Analogs of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine have also demonstrated significant antifungal properties. The mechanisms underlying this activity are diverse and target different aspects of fungal cell biology.

One of the primary mechanisms of antifungal action for many pyrazole derivatives is the inhibition of succinate dehydrogenase (SDH) . acs.orgnih.govnih.govacs.org SDH is a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, these compounds disrupt fungal respiration and energy production, leading to fungal cell death. acs.org This mechanism has been successfully exploited in commercial fungicides. researchgate.net Several novel pyrazole-4-carboxamide derivatives have been developed as potent SDH inhibitors, showing excellent activity against various plant pathogenic fungi like Rhizoctonia solani. nih.govacs.org

Some pyrazole derivatives have also been found to exhibit antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus niger. nih.gov The structural features of pyrazole analogs, such as the presence of specific substituent groups, play a crucial role in their antifungal efficacy. nih.gov

Research into the specific molecular targets of pyrazole analogs has identified Farnesyl pyrophosphate synthase (FPPS) as a key enzyme. nih.govresearcher.life FPPS is essential in the mevalonate pathway, which is responsible for the biosynthesis of isoprenoids—a large and diverse class of molecules required for various cellular functions, including cell membrane integrity and signaling.

Molecular docking studies have been employed to investigate the binding modes of pyrazole derivatives within the active site of FPPS. nih.govresearcher.life These computational studies suggest that pyrazole compounds can effectively interact with the enzyme, inhibiting its function and thereby disrupting the synthesis of essential isoprenoids. This inhibition is considered a significant contributor to the antimicrobial effects of these compounds. nih.gov While some studies have explored pyrazole derivatives as inhibitors of undecaprenyl pyrophosphate synthase (UppS), another enzyme in cell wall synthesis, one compound was also noted to inhibit farnesyl diphosphate synthase. researchgate.net

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Pyrazole derivatives have emerged as potent antioxidants capable of mitigating oxidative damage through various mechanisms. mdpi.commdpi.com

One of the primary mechanisms of antioxidant action is the scavenging of free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate this activity. DPPH is a stable free radical that, upon reacting with an antioxidant, is reduced, leading to a color change that can be quantified spectrophotometrically. mdpi.com

Numerous studies have demonstrated the potent DPPH radical scavenging activity of pyrazole derivatives. nih.govresearchgate.netnih.gov For instance, certain thienyl-pyrazole derivatives have shown excellent DPPH scavenging activity with IC50 values comparable to or even better than standard antioxidants like ascorbic acid. nih.gov The antioxidant capacity is often influenced by the specific chemical groups attached to the pyrazole core.

Table 2: DPPH Radical Scavenging Activity of Selected Pyrazole Analogs

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Thienyl-pyrazole derivative 5g | 0.245 ± 0.01 | nih.gov |

| Thienyl-pyrazole derivative 5h | 0.284 ± 0.02 | nih.gov |

| Ascorbic Acid (Standard) | 0.483 ± 0.01 | nih.gov |

The Ferric-Reducing Antioxidant Power (FRAP) assay is another common method used to assess the antioxidant potential of a compound. This assay measures the ability of an antioxidant to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. ultimatetreat.com.au The reduction results in the formation of a colored complex, and the intensity of the color is proportional to the antioxidant capacity of the sample. mdpi.comcellbiolabs.com

The FRAP assay provides a direct measure of the total antioxidant capacity of a substance. ultimatetreat.com.au It is a simple, rapid, and cost-effective method that has been widely applied to various samples, including plant extracts and biological fluids. ultimatetreat.com.aumdpi.com Studies on pyrazole derivatives have utilized the FRAP assay to quantify their electron-donating ability, further confirming their role as potent antioxidants. researchgate.net The results are often expressed as Fe²⁺ equivalents or in comparison to a standard antioxidant like Trolox. cellbiolabs.com

Applications in Materials Science and Catalysis

Pyrazole (B372694) Derivatives as Ligands in Coordination Chemistry

The versatile coordination chemistry of the pyrazole ring, with its two adjacent nitrogen atoms, makes it a valuable ligand scaffold for the construction of complex metal-containing structures. These structures are foundational to the development of advanced materials with tailored properties.

Metal-Organic Frameworks (MOFs)

In the field of MOFs, pyrazole-based ligands are utilized as organic linkers that coordinate with metal ions to form highly porous, crystalline materials. The specific geometry and electronic properties of the pyrazole ligand can influence the resulting MOF's pore size, stability, and functionality, making them suitable for applications such as gas storage and separation. Although the potential for 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine to act as a ligand in MOF synthesis is theoretically plausible, specific examples of its incorporation into such frameworks are not reported in the reviewed literature.

Organometallic Catalysis

Pyrazole derivatives are also employed as ligands in organometallic complexes that serve as catalysts for a variety of chemical transformations. The nitrogen atoms of the pyrazole ring can effectively stabilize metal centers, thereby modulating their catalytic activity and selectivity. The steric and electronic environment provided by the substituents on the pyrazole ring plays a crucial role in the performance of these catalysts. While numerous pyrazole-based ligands have been successfully used in catalysis, there is a lack of specific studies detailing the catalytic applications of organometallic complexes derived from 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine.

Development of Pyrazole-Containing Polymers

The incorporation of pyrazole moieties into polymer backbones or as pendant groups can impart unique properties to the resulting materials, such as enhanced thermal stability, specific binding capabilities, and interesting optical or electronic characteristics. The development of such specialty polymers is an active area of research. However, literature specifically describing the synthesis and characterization of polymers derived from the monomer 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is not currently available.

Role in Other Industrial Processes (e.g., dyes)

Historically, pyrazole derivatives have been important intermediates in the synthesis of azo dyes, which are a significant class of colorants used in various industries. The pyrazole ring can act as a coupling component in the diazotization-coupling reaction to produce brightly colored compounds. While the general utility of pyrazoles in dye chemistry is well-established, there are no specific reports found that detail the use of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine as a precursor for the synthesis of industrial dyes.

Future Research Directions and Translational Potential

Rational Design of Next-Generation Analogs

Rational drug design provides a systematic approach to optimizing the therapeutic properties of a lead compound like 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine. By understanding its structure-activity relationships (SAR), researchers can make targeted chemical modifications to enhance potency, selectivity, and pharmacokinetic profiles. frontiersin.orgnih.gov

Future design strategies will likely focus on several key areas:

Modification of the Pyrazole (B372694) Core: The pyrazole ring itself offers multiple positions for substitution, which can significantly influence the molecule's interaction with biological targets. mdpi.comnih.gov For instance, the amine group at the C5 position is a critical feature, likely involved in forming key hydrogen bonds with target proteins, a characteristic seen in similar pyrazole-based inhibitors. nih.gov Future analogs could explore the replacement of this amine with other hydrogen-bonding groups or the introduction of substituents at the C4 position to modulate binding affinity and selectivity. nih.gov

Bioisosteric Replacement of Fluorophenyl Rings: The two 4-fluorophenyl groups are crucial for the compound's activity, with the fluorine atoms potentially enhancing metabolic stability and binding interactions. chemimpex.com Next-generation analogs could be designed by replacing one or both of these rings with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore new binding pockets or alter the compound's electronic properties. nih.gov

Hybrid Molecule Design: An emerging strategy involves creating hybrid molecules that combine the pyrazole scaffold with other known pharmacophores. rsc.orgresearchgate.net This approach aims to develop agents with dual or multiple mechanisms of action, potentially offering synergistic therapeutic effects or overcoming drug resistance. rsc.org

Table 1: Potential Modifications for Next-Generation Analogs

| Molecular Position | Potential Modification | Desired Outcome |

|---|---|---|

| C4 of Pyrazole Ring | Introduction of small alkyl or polar groups | Modulate binding selectivity and physical properties |

| C5 Amino Group | Acylation or replacement with other H-bond donors/acceptors | Alter binding interactions and potency |

| N1 Phenyl Ring | Substitution with different aryl or heteroaryl groups | Explore new target interactions and improve pharmacokinetics |

| C3 Phenyl Ring | Introduction of substituents (e.g., methoxy, chloro) | Enhance target affinity and selectivity |

Exploration of Novel Biological Targets and Mechanisms

While diaryl pyrazole compounds are well-known as kinase inhibitors, the full biological activity spectrum of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine remains to be explored. nih.govmdpi.com Future research should aim to identify and validate novel biological targets to uncover new therapeutic applications.

Many pyrazole derivatives have demonstrated broad pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. mdpi.comnih.gov High-throughput screening of this compound against diverse panels of enzymes and receptors could reveal unexpected activities. For example, related pyrazole structures have shown inhibitory activity against targets such as p38 MAP kinase, PI3 kinase, EGFR, and VEGFR-2. nih.govnih.govmdpi.com Investigating the effect of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine on these and other pathways could open up new avenues for treating cancers, inflammatory disorders, or infectious diseases. nih.govbohrium.com

Furthermore, elucidating the downstream effects and mechanisms of action is crucial. Even if the primary target is known, understanding how its inhibition affects cellular signaling pathways can provide insights into potential efficacy and guide the development of combination therapies.

Table 2: Potential Biological Targets for Pyrazole Derivatives

| Target Class | Specific Examples | Associated Therapeutic Area |

|---|---|---|

| Kinases | p38 MAP Kinase, VEGFR-2, EGFR, PI3 Kinase | Oncology, Inflammation nih.govmdpi.com |

| Enzymes | Cyclooxygenase (COX), Lipoxygenase (LOX) | Inflammation, Pain frontiersin.org |

| Receptors | Estrogen Receptor (ERα) | Oncology mdpi.com |

| Other Proteins | Monoamine Oxidase (MAO) | Neurological Disorders nih.gov |

Integration with Advanced Delivery Systems (e.g., nanotechnology)

The clinical translation of promising therapeutic agents is often hampered by poor physicochemical properties, such as low aqueous solubility, leading to suboptimal bioavailability. Nanotechnology offers innovative solutions to overcome these challenges. mdpi.com

Future research should focus on formulating 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine and its analogs into advanced drug delivery systems. Encapsulating the compound within nanocarriers could significantly improve its therapeutic potential.

Potential nanotechnology-based approaches include:

Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate the drug, protecting it from premature degradation and enabling controlled release. Cationic nanoparticles have been successfully used to entrap other pyrazole derivatives for enhanced delivery. mdpi.com

Liposomes: These lipid-based vesicles can carry both hydrophilic and hydrophobic drugs, improving solubility and potentially reducing systemic toxicity by targeting specific tissues.

Micellar Nanoparticles: Self-assembling micelles can solubilize poorly water-soluble compounds, increasing their concentration in the bloodstream and improving bioavailability. mdpi.com

These advanced delivery systems can not only enhance the compound's pharmacokinetic profile but also enable targeted delivery to diseased tissues, thereby increasing efficacy and minimizing off-target effects.

Computational-Experimental Synergies in Drug Discovery and Materials Science

The integration of computational and experimental methods is a cornerstone of modern drug discovery and materials science, offering a more efficient and cost-effective path to innovation. nih.goveurasianjournals.com This synergy is particularly valuable for exploring the potential of the 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine scaffold.

Computational approaches can accelerate the research and development process in several ways:

Molecular Docking: This technique can predict the binding orientation and affinity of designed analogs against various biological targets, helping to prioritize the most promising candidates for chemical synthesis. nih.govuran.ua This allows researchers to screen large virtual libraries of compounds rapidly. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the stability of the interaction and the mechanism of action at an atomic level. eurasianjournals.comnih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs. researchgate.netresearchgate.net This early-stage assessment helps to identify and eliminate compounds with unfavorable pharmacokinetic profiles, saving significant time and resources.

By combining these computational predictions with targeted experimental validation (synthesis and biological testing), researchers can navigate the complex landscape of drug discovery more effectively, accelerating the journey from a promising molecule to a potential therapeutic agent. ijpbs.comresearchgate.net

Table 3: Application of Computational Methods in Pyrazole Derivative Research

| Computational Method | Application | Benefit |

|---|---|---|

| Molecular Docking | Predict binding modes and affinities of new analogs to protein targets. | Prioritization of compounds for synthesis; SAR elucidation. nih.govuran.ua |

| Molecular Dynamics (MD) | Simulate the dynamic behavior and stability of ligand-protein complexes. | Understanding of binding mechanisms and conformational changes. eurasianjournals.com |

| Quantum Mechanics (QM) | Calculate electronic structure and properties. | Insight into reactivity and molecular properties. eurasianjournals.comresearchgate.net |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles of virtual compounds. | Early identification of candidates with poor drug-like properties. researchgate.net |

Q & A

Q. What are the optimal synthetic routes for preparing 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine with high purity?

Methodological Answer: The compound is typically synthesized via condensation reactions between substituted pyrazole precursors and fluorinated aromatic aldehydes. For example:

- Step 1 : React 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with fluorinated benzaldehyde derivatives under acidic conditions to form α,β-unsaturated ketones .

- Step 2 : Cyclize intermediates using malononitrile or cyanoacetamide to introduce the amine group .

- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity using HPLC (>95%) .

Key considerations include optimizing reaction time (6–12 hours at 80–120°C) and using catalysts like piperidine for higher yields (60–85%) .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

Q. How should researchers design initial bioactivity screens for this compound?

Methodological Answer:

- Antimicrobial assays : Use broth microdilution (MIC against Mycobacterium tuberculosis H37Rv, IC₅₀ < 10 µg/mL) .

- Kinase inhibition : Screen against p38α MAPK or Src kinases using fluorescence polarization assays (ATP concentration: 10 µM) .

- Cytotoxicity : Employ MTT assays on human cancer cell lines (e.g., HeLa, IC₅₀ values reported in the 1–50 µM range) .

Advanced Research Questions

Q. How does regioisomerism in pyrazole derivatives affect biological activity?

Methodological Answer: Regioisomerism alters steric and electronic interactions with target proteins. For example:

- Case Study : Switching from 3-(4-fluorophenyl)-4-(pyridin-4-yl) to 4-(4-fluorophenyl)-3-(pyridin-4-yl) regioisomers reduces p38α MAPK inhibition (IC₅₀ > 10 µM) but enhances Src kinase inhibition (IC₅₀ = 12 nM) .

- Resolution : Use NOESY NMR or X-ray crystallography to confirm regiochemistry. Molecular docking (AutoDock Vina) can predict binding mode discrepancies .

Q. How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

- Purity validation : Reanalyze compounds using LC-MS (ESI+) to rule out impurities (>99% purity required) .

- Assay standardization : Compare protocols (e.g., ATP concentrations in kinase assays) and use common reference inhibitors (e.g., staurosporine for kinases) .

- Structural verification : Re-determine crystal structures to confirm atomic positions (e.g., C–C bond lengths: 1.35–1.45 Å) .

Q. What computational strategies are effective for studying σ1 receptor interactions?

Methodological Answer:

- Docking : Use Schrödinger Suite or GOLD to model binding poses in the σ1 receptor hydrophobic pocket (PDB ID: 5HK1). Key interactions:

- Fluorophenyl groups with Leu105 and Val107.

- Pyrazole amine with Glu172 .

- MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .

Q. How can ADMET properties be optimized during preclinical development?

Methodological Answer:

- Solubility : Measure via shake-flask method (reported solubility: 18.1 µg/mL at pH 7.4). Improve using PEG-400 or cyclodextrin formulations .

- Metabolic stability : Test in human liver microsomes (t₁/₂ > 30 min). Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450 oxidation .

- Toxicity : Screen in zebrafish models (LC₅₀ > 100 µM) and assess hERG inhibition (IC₅₀ > 10 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.